molecular formula C14H11NO2 B3361479 1-hydroxy-3-methyl-10H-acridin-9-one CAS No. 91998-86-6

1-hydroxy-3-methyl-10H-acridin-9-one

Cat. No.: B3361479
CAS No.: 91998-86-6
M. Wt: 225.24 g/mol
InChI Key: BMHHDKWYWYUBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-3-methyl-10H-acridin-9-one is an organic compound belonging to the acridine family It is characterized by a fused ring structure with a hydroxyl group at the first position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-3-methyl-10H-acridin-9-one can be synthesized through several methods. One common approach involves the reaction of acridine derivatives with acetic acid in the presence of an acidic catalyst. The reaction is typically carried out in a suitable solvent, and the temperature is carefully controlled to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-methyl-10H-acridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-hydroxy-3-methyl-10H-acridin-9-one involves its ability to intercalate with DNA. This intercalation disrupts the normal helical structure of DNA, affecting various biological processes such as replication and transcription. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-3-methyl-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl and methyl groups contribute to its reactivity and fluorescent characteristics, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-hydroxy-3-methyl-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-8-6-11-13(12(16)7-8)14(17)9-4-2-3-5-10(9)15-11/h2-7,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHHDKWYWYUBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420195
Record name NSC660814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91998-86-6
Record name NSC660814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hydroxy-3-methyl-10H-acridin-9-one
Reactant of Route 2
Reactant of Route 2
1-hydroxy-3-methyl-10H-acridin-9-one
Reactant of Route 3
1-hydroxy-3-methyl-10H-acridin-9-one
Reactant of Route 4
1-hydroxy-3-methyl-10H-acridin-9-one
Reactant of Route 5
1-hydroxy-3-methyl-10H-acridin-9-one
Reactant of Route 6
1-hydroxy-3-methyl-10H-acridin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.